molecular formula C10H13NO B2627792 3-Cyclobutoxyaniline CAS No. 853200-97-2

3-Cyclobutoxyaniline

Cat. No. B2627792
CAS RN: 853200-97-2
M. Wt: 163.22
InChI Key: BANWSGRMSKGROO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Cyclobutoxyaniline is 1S/C10H13NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Cyclobutoxyaniline is a liquid at room temperature . More specific physical and chemical properties such as boiling point, solubility, and density are not available in the searched resources.

Scientific Research Applications

Metabolomic Biomarker Identification

  • 3-Cyclobutoxyaniline, as a component in metabolomic studies, has been explored for its potential in identifying biomarkers for drug-induced acute kidney injury. This is significant in toxicology and pharmacology research, where early and sensitive indicators of nephrotoxicity are crucial (Uehara et al., 2014).

Therapeutic Strategy Research

  • Research has also looked into the combination of compounds like N-(3'4'-dimethoxycinnamoyl) anthranilic acid with other drugs (such as cyclosporine A) in transplant medicine. This combination aims to reduce side effects and preserve the therapeutic effect of the primary drug, which may involve compounds structurally related to 3-Cyclobutoxyaniline (Xu Yong-gang et al., 2014).

Drug Toxicity Evaluation

  • Studies on drug toxicity, particularly the effects of antineoplastic drugs like cyclophosphamide, have utilized metabolomic approaches to understand the systemic alterations induced by such drugs. This research can involve the analysis of compounds like 3-Cyclobutoxyaniline in understanding the metabolic pathways and effects on organs (Qu Tingli et al., 2016).

Novel Drug Synthesis

  • The creation of new drug compounds, especially in the field of antiviral and anticancer therapy, often involves the synthesis and testing of compounds with structures like 3-Cyclobutoxyaniline. These studies contribute to the development of novel therapeutic agents (Sivatharushan Sivanathan & J. Scherkenbeck, 2014).

Host Response Modulation in Disease Management

  • In the management of diseases like periodontal diseases, the modulation of host response is an area of research. Compounds structurally related to 3-Cyclobutoxyaniline might be explored in this context, particularly in the development of non-microbial chemotherapeutic interventions (G. Salvi & N. Lang, 2005).

Delivery System Research

  • Research in developing efficient delivery systems for drugs, such as ophthalmic delivery of Cyclosporine A, might involve structurally similar compounds to 3-Cyclobutoxyaniline. Such research is key in improving drug bioavailability and effectiveness (Yash Kapoor & A. Chauhan, 2008).

Safety And Hazards

The safety information available indicates that 3-Cyclobutoxyaniline may pose several hazards. The associated hazard statements are H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

3-cyclobutyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWSGRMSKGROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutoxyaniline

CAS RN

853200-97-2
Record name 3-cyclobutoxyaniline
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